4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundec-2-ene
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Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundec-2-ene is a fluorinated organic compound with the molecular formula C11H5F17 . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundec-2-ene typically involves the fluorination of undec-2-ene. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require low temperatures and the presence of a catalyst to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical fluorination, where undec-2-ene is subjected to an electric current in the presence of a fluorine-containing electrolyte. This method allows for the efficient and controlled introduction of fluorine atoms into the hydrocarbon chain.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Fluorine-substituted derivatives.
Scientific Research Applications
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundec-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and fire-fighting foams.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundec-2-ene exerts its effects is primarily through its high fluorine content. The presence of multiple fluorine atoms increases the compound’s lipophilicity and chemical stability. This allows it to interact with various molecular targets, including enzymes and cell membranes, altering their function and activity.
Comparison with Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundec-2-ene is unique due to its unsaturated nature, which allows it to participate in addition reactions that its saturated counterparts cannot. This property makes it a versatile intermediate in the synthesis of various fluorinated compounds.
Properties
CAS No. |
67103-04-2 |
---|---|
Molecular Formula |
C11H5F17 |
Molecular Weight |
460.13 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundec-2-ene |
InChI |
InChI=1S/C11H5F17/c1-2-3-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2-3H,1H3 |
InChI Key |
QPPMZWQUDCDFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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